3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a complex organic compound featuring a benzofuran core substituted with a benzyl sulfanyl group and a carboxylic acid functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in relation to cannabinoid receptors, as suggested by the structural similarities to other bioactive benzofuran derivatives.
The compound can be synthesized through various chemical methods, often involving the modification of existing benzofuran derivatives. The exploration of its properties and applications is documented in several scientific studies and patents, which provide insights into its synthesis and potential uses in drug development.
3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid belongs to the class of benzofuran derivatives, which are characterized by their fused benzene and furan rings. This class of compounds has been studied for various pharmacological effects, including anti-inflammatory and analgesic properties.
The synthesis of 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid can involve several steps:
Technical details on specific reaction conditions, such as temperature, solvent choice, and catalysts (e.g., palladium-catalyzed reactions), are critical for optimizing yield and purity in these synthetic pathways .
The molecular structure of 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid consists of:
The compound can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
Technical details regarding reaction conditions (catalysts, temperature, solvents) are essential for achieving desired outcomes during these transformations .
The mechanism of action for 3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is not fully elucidated but may involve:
Data from pharmacological studies could provide insights into its efficacy and safety profile when interacting with biological systems .
Relevant data from experimental analyses would provide further insights into these properties .
3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid has potential applications in:
Research continues to explore its full potential in various fields, including pharmacology and medicinal chemistry, highlighting its significance as a versatile chemical entity .
The benzofuran scaffold emerged as a significant pharmacophore through the isolation of natural products from diverse biological sources. Early research identified benzofuran-containing compounds in plants, fungi, and marine organisms, where they frequently served ecological defense functions. Notably, Moraceae family plants yield moracins—hydroxylated 2-arylbenzofurans—which exhibit anticancer properties through apoptosis induction and cell cycle arrest in hepatocellular carcinoma (Huh7 cells, IC₅₀ = 22 μM at 48h) [3] [6]. Similarly, fungal endophytes produce 3-formylbenzofuran derivatives like those isolated from Itea yunnanensis, which demonstrate anti-hepatocellular carcinoma activity (IC₅₀ = 5.365 μM against SK-Hep-1 cells) by suppressing the RAS/RAF/MEK/ERK pathway [3]. Psoralen-type benzofurans from Apiaceae plants exemplify photochemotherapeutic agents used historically in vitiligo and psoriasis treatment, leveraging their DNA cross-linking ability upon UV activation [5] [6]. These discoveries established benzofuran as a privileged structure with intrinsic bioactivity.
Table 1: Bioactive Benzofuran Natural Products and Their Therapeutic Significance
Natural Product | Source | Key Bioactivity | Reference |
---|---|---|---|
Moracin derivatives | Morus alba L. | Antiproliferative in NSCLC (A549: IC₅₀ = 48.4 μM) | [3] |
3-Formylbenzofuran 3b | Itea yunnanensis | Anti-HCC via ERK phosphorylation inhibition | [3] |
Psoralen | Apiaceae plants | DNA intercalation (phototherapy) | [5] |
Salvianolic acid B | Salvia miltiorrhiza | Anticancer activity | [3] |
Rocaglamide | Aglaia species | Anticancer via translational inhibition | [3] |
Driven by natural product bioactivity, synthetic benzofuran chemistry evolved to optimize pharmacological profiles through rational structural modifications. Early synthetic efforts focused on ring functionalization, including Friedel-Crafts acylation for 2-acylbenzofurans and halogen-metal exchange for C-3 lithiation [8]. Molecular hybridization became pivotal in Alzheimer’s disease (AD) drug discovery, exemplified by fusing benzofuran with N-methyl-N-benzylamine to yield multi-target-directed ligands (MTDLs). Compound optimization involved spacer-length variation (compounds 2–5) and triazole incorporation (compound 19), enhancing cholinesterase inhibition and cannabinoid receptor affinity [1]. Click chemistry further diversified syntheses, enabling triazole-linked derivatives like compound 19 with improved target specificity [1]. Anticancer research exploited 2-benzoylbenzofuran scaffolds, where derivative 11e showed potent anti-estrogen receptor activity against MCF-7 breast cancer cells [3]. These innovations underscore benzofuran’s versatility in addressing multifactorial diseases.
Table 2: Key Synthetic Strategies for Benzofuran Pharmacophores
Synthetic Approach | Key Modifications | Therapeutic Application | Reference |
---|---|---|---|
Molecular hybridization | Alkoxy spacer variation, triazole ring | Alzheimer’s MTDLs (e.g., CB₂ affinity) | [1] |
Friedel-Crafts acylation | 2-Acylbenzofuran formation | Anticancer scaffolds (e.g., 11e) | [8] |
Click chemistry | Triazole-linked hybrids | Enhanced target specificity | [1] |
Selenadiazole incorporation | Selenium-heterocycle fusion | Antiproliferative (MCF-7: IC₅₀ = 2.6 μM) | [3] |
Oxime/azole functionalization | Ketoxime-azole combinations | Antifungal agents (MIC = 5 μg/mL) | [9] |
The 2-carboxylic acid group in benzofuran derivatives critically enhances target engagement and pharmacokinetic properties. In neurotherapeutics, this moiety facilitates hydrogen bonding with cholinesterase catalytic sites (e.g., compound 1's AChE inhibition) and modulates cannabinoid receptor interactions. Compound 5 (5-methylene chain spacer) exhibited CB₂ selectivity (Kᵢ = 0.12 μM) due to ionic interactions between the carboxylate and receptor residues [1]. For anticancer applications, carboxylic acid enables metal coordination and apoptosis induction; derivatives like 3-[(benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid (CAS: 565174-28-9) serve as versatile scaffolds for further functionalization [4] [7]. Structurally, the carboxyl group enhances water solubility and facilitates salt formation, improving bioavailability. Additionally, it acts as a hydrogen-bond acceptor in DNA minor groove binding, as seen in benzofuran-benzimidazole hybrids [6]. Structure-activity relationship (SAR) studies confirm that esterification or amidation of this group retains activity while altering blood-brain barrier permeability, enabling CNS drug design [1] [6].
Table 3: Impact of 2-Carboxylic Acid on Benzofuran Bioactivity
Compound Class | Biological Target | Role of -COOH | Effect |
---|---|---|---|
Benzofuran-cholinesterase inhibitors | Acetylcholinesterase (AChE) | H-bonding with catalytic triad | Enhanced inhibition (IC₅₀ < 1 μM) |
CB₂ receptor ligands | Cannabinoid receptor type 2 | Ionic interaction with Lys109 | Selectivity (Kᵢ = 0.12 μM) |
DNA-intercalating hybrids | DNA minor groove | H-bond acceptor with adenine/thymine | Apoptosis induction |
Antimycobacterial agents | Mycobacterium tuberculosis | Solubility enhancement for cell penetration | MIC reduction (8 μg/mL → 2 μg/mL) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: